

# Technical Compendium: Spectroscopic Characterization of 2-Amino-4'- bromobenzophenone

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## Compound of Interest

Compound Name:	2-Amino-4'-bromobenzophenone
CAS No.:	1140-17-6
Cat. No.:	B075025

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## Executive Summary & Structural Logic

**2-Amino-4'-bromobenzophenone** is a diaryl ketone featuring an electron-rich anthranilic ring (Ring A) and an electron-deficient bromophenyl ring (Ring B). Its spectroscopic signature is defined by two dominant electronic effects:

- **Intramolecular Hydrogen Bonding:** The amino group at position 2 forms a strong hydrogen bond with the carbonyl oxygen. This locks the conformation and significantly alters the IR carbonyl stretch and proton NMR shifts.
- **Conjugation:** The carbonyl group acts as a pi-acceptor, deshielding ortho-protons on both rings.

Chemical Identity:

- IUPAC Name: (2-Aminophenyl)(4-bromophenyl)methanone

- Molecular Formula: C<sub>13</sub>H<sub>10</sub>BrNO
- Molecular Weight: 276.13 g/mol [1][2]
- Appearance: Yellow crystalline solid (Color arises from  $n \rightarrow \pi^*$  transitions enhanced by auxochromic -NH<sub>2</sub>).
- Melting Point: 107–111 °C.

## Mass Spectrometry (MS): The Isotopic Fingerprint

The mass spectrum of this compound is the primary tool for rapid identification due to the distinct isotopic signature of bromine.

### Isotopic Pattern Analysis

Bromine exists as two stable isotopes:

(50.69%) and

(49.31%).

- Diagnostic Feature: The Molecular Ion (M<sup>+</sup>) appears as a twin peak with a near 1:1 intensity ratio at m/z 275 and m/z 277.
- Validation: Any deviation from this 1:1 ratio in the M<sup>+</sup> cluster suggests contamination (e.g., with the non-brominated analog or dibromo-impurity).

### Fragmentation Pathways

The fragmentation is driven by

-cleavage adjacent to the carbonyl group.

m/z (approx)	Fragment Identity	Mechanism
275 / 277	[M] <sup>+</sup>	Molecular Ion (Base Peak often near 50-80%)
196 / 198	[M - C <sub>6</sub> H <sub>5</sub> NH] <sup>+</sup>	Loss of the amino-phenyl radical (rare)
183 / 185	[Br-C <sub>6</sub> H <sub>4</sub> -CO] <sup>+</sup>	Bromobenzoyl cation. -cleavage of Ring A. Retains Br isotope pattern.
155 / 157	[Br-C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>	Bromophenyl cation (Loss of CO from 183/185).
120	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> -CO] <sup>+</sup>	Aminobenzoyl cation. -cleavage of Ring B. No Br pattern.
92	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>	Aminophenyl cation.

## MS Fragmentation Workflow (DOT Visualization)

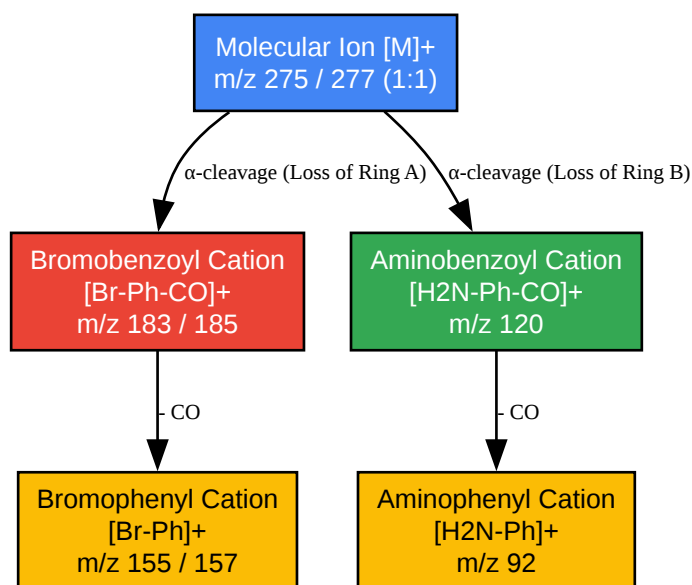


Figure 1: Primary Mass Spectrometry Fragmentation Pathways

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Caption: Primary fragmentation pathways showing the divergence into brominated and non-brominated distinct ions.

## Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides proof of the functional group environment, specifically the intramolecular hydrogen bond.

### Key Absorption Bands

Frequency (cm <sup>-1</sup> )	Assignment	Structural Insight
3440, 3330		Primary amine doublet (asymmetric/symmetric stretch).
1625 – 1635		Diagnostic Peak. Lowered from typical 1650+ cm <sup>-1</sup> due to intramolecular H-bonding (C=O H-N).
1580 – 1600		Aromatic skeletal vibrations.
~1250		Aryl C-N stretch.
~1070		Aryl bromide stretch (often weak/obscured).
750, 820		Out-of-plane bending. 750 (ortho-sub), 820 (para-sub).

Scientist's Note: If the carbonyl peak appears >1650 cm<sup>-1</sup>, suspect that the amine has been protonated (salt form) or acetylated, breaking the intramolecular hydrogen bond.

## Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the substitution pattern. The molecule consists of two distinct aromatic systems:

- Ring A (Amino-substituted): 1,2-disubstituted (ABCD pattern).
- Ring B (Bromo-substituted): 1,4-disubstituted (AA'BB' pattern).

## <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling (J Hz)
7.60 – 7.65	Doublet (d)	2H	H-2', H-6' (Ring B)	J ≈ 8.5 (Ortho to C=O)
7.55 – 7.58	Doublet (d)	2H	H-3', H-5' (Ring B)	J ≈ 8.5 (Ortho to Br)
7.45	Doublet (d)	1H	H-6 (Ring A)	J ≈ 8.0 (Ortho to C=O)
7.25 – 7.30	Triplet (t)	1H	H-4 (Ring A)	J ≈ 7.5 (Meta to NH <sub>2</sub> )
6.70 – 6.75	Doublet (d)	1H	H-3 (Ring A)	J ≈ 8.0 (Ortho to NH <sub>2</sub> )
6.55 – 6.60	Triplet (t)	1H	H-5 (Ring A)	J ≈ 7.5 (Para to NH <sub>2</sub> )
6.0 – 6.5	Broad (br s)	2H	-NH <sub>2</sub>	Exchangeable w/ D <sub>2</sub> O

### Interpretation Logic:

- Ring B (AA'BB'): The protons ortho to the carbonyl (H-2'/6') are deshielded by the magnetic anisotropy of the C=O bond. The protons ortho to Bromine (H-3'/5') are slightly less deshielded.
- Ring A (Shielding): The amino group is a strong electron donor (resonance). This significantly shields the ortho (H-3) and para (H-5) protons, moving them upfield to the 6.5–6.8 ppm range.

## <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Shift (δ ppm)	Assignment	Environment
197.5	C=O	Diaryl ketone carbonyl.
150.8	C-2 (Ring A)	Ipsso to Amine (Deshielded by N).
139.0	C-1' (Ring B)	Ipsso to Carbonyl.
134.5	C-4 (Ring A)	Para to Carbonyl.
132.0	C-6 (Ring A)	Ortho to Carbonyl.
131.5	C-2', 6' (Ring B)	Ortho to Carbonyl.
131.2	C-3', 5' (Ring B)	Ortho to Bromine.
127.0	C-4' (Ring B)	Ipsso to Bromine (Heavy atom effect).
118.0	C-1 (Ring A)	Ipsso to Carbonyl.
117.0	C-3 (Ring A)	Ortho to Amine (Shielded).
115.5	C-5 (Ring A)	Para to Amine (Shielded).

## Experimental Protocols

### Sample Preparation for NMR

To ensure the resolution of the amine protons and the AA'BB' splitting:

- Solvent: Use CDCl<sub>3</sub> (Chloroform-d) neutralized with silver foil or basic alumina if the solution is acidic (acid traces broaden the NH<sub>2</sub> peak).
- Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent.
- D<sub>2</sub>O Shake (Validation): Acquire the standard proton spectrum. Then, add 1 drop of D<sub>2</sub>O, shake vigorously, and re-acquire. The broad peak at ~6.0 ppm should disappear, confirming it is the -NH<sub>2</sub> group.

## Synthesis & Context Diagram

Understanding the synthetic origin helps in identifying impurities (e.g., unreacted nitrile).

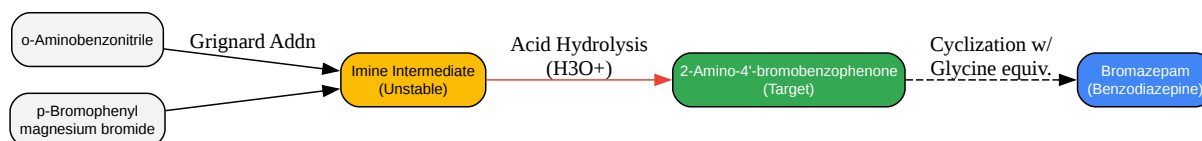


Figure 2: Synthetic Context and Downstream Application

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## Quality Control & Impurity Profiling

When sourcing or synthesizing this material, watch for these common impurities:

- 4,4'-Dibromobenzophenone:
  - Origin: Impurity in the Grignard reagent.
  - Detection: MS shows M+ cluster at 338/340/342 (1:2:1 ratio). NMR lacks the upfield amino-ring protons.
- 2-Aminobenzophenone (Debrominated):
  - Origin: Hydrogenolysis during reduction steps (if applicable).
  - Detection: MS Parent ion at 197 (no twin peak).
- Cyclized Quinazolines:
  - Origin: Overheating during synthesis.
  - Detection: Loss of C=O peak in IR; appearance of C=N stretch.

## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Aminobenzophenone derivatives. NIST Standard Reference Database 1A v17.
- Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines.[3][4] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones." [5] *Journal of Organic Chemistry*, 27(11), 3788–3796. (Foundational paper on the synthesis and characterization of these intermediates).
- Spectral Database for Organic Compounds (SDBS). SDBS No. 3162 (**2-Amino-4'-bromobenzophenone**). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- ChemicalBook. **2-Amino-4'-bromobenzophenone** Spectrum Data.

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